3-(Morpholin-2-yl)benzenamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-morpholin-2-ylaniline |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI Key |
YRFLGNFTGFQNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
3-(Morpholin-2-yl)benzenamine: Technical Synthesis & Application Guide
Topic: 3-(Morpholin-2-yl)benzenamine: Synthesis, Properties, and Medicinal Chemistry Applications Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
3-(Morpholin-2-yl)benzenamine is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibitors (particularly PI3K/mTOR) and CNS-active agents. Unlike the more common N-aryl morpholines (where the nitrogen is attached to the phenyl ring), this molecule features a carbon-carbon bond between the C2 position of the morpholine ring and the meta-position of the aniline. This structural distinction imparts unique metabolic stability and vectoral properties to drug candidates.[1]
Core Data Table[3][5][6]
| Property | Value |
| CAS Number | 1508098-44-9 |
| IUPAC Name | 3-(Morpholin-2-yl)aniline |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Exact Mass | 178.1106 |
| Structure Description | Morpholine ring attached at C2 to the 3-position of an aniline ring.[2][3] |
| Chirality | Contains one chiral center at Morpholine-C2.[1] Typically synthesized as a racemate unless asymmetric catalysis is employed.[1] |
| Predicted LogP | ~0.7 (Moderate hydrophilicity due to morpholine oxygen/amine) |
| pKa (Conjugate Acid) | ~8.4 (Morpholine N), ~4.2 (Aniline N) |
Synthetic Methodology
Senior Scientist Note: The synthesis of C-linked morpholines is significantly more challenging than N-linked analogs (which use simple Buchwald-Hartwig aminations). The protocol below describes the most robust route: the Styrene Oxide Ring-Opening/Cyclization Strategy . This method allows for the generation of the morpholine core from a styrene precursor, followed by unmasking of the aniline.[1]
Reaction Pathway Diagram
Figure 1: Strategic synthesis route from 3-nitrostyrene oxide to the target aniline.
Detailed Experimental Protocol
Phase 1: Epoxide Ring Opening
Objective: Create the acyclic amino-alcohol precursor.
-
Reagents: 3-Nitrostyrene oxide (1.0 eq), N-benzylethanolamine (1.1 eq), Ethanol (Solvent).[1]
-
Protocol:
-
Dissolve 3-nitrostyrene oxide in anhydrous ethanol (0.5 M concentration).
-
Add N-benzylethanolamine dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of epoxide).[1]
-
Mechanistic Insight: The amine nucleophile attacks the less substituted carbon of the epoxide (regioselective opening), yielding the secondary alcohol.[1]
-
Concentrate in vacuo to yield the crude amino diol intermediate.[1]
-
Phase 2: Morpholine Cyclization
Objective: Close the morpholine ring via intramolecular etherification.[1]
-
Reagents: Conc. H₂SO₄ (excess) or TsCl/NaOH.[1]
-
Protocol (Acid Mediated):
-
Cool the crude intermediate to 0°C.
-
Slowly add concentrated H₂SO₄ (caution: exotherm).
-
Heat to 70–80°C for 2 hours to effect cyclization.
-
Pour onto crushed ice and basify with NaOH to pH 10.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Self-Validation: ^1H NMR should show distinctive morpholine methylene protons (multiplets around 2.8–3.8 ppm).
-
Phase 3: Global Reduction (Deprotection & Nitro Reduction)
Objective: Remove the benzyl group and reduce the nitro group to aniline in a single step.[1]
-
Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon or Parr shaker), Methanol.
-
Protocol:
-
Dissolve the N-benzyl-3-(3-nitrophenyl)morpholine in methanol.[1]
-
Add Pd/C catalyst under argon atmosphere.[1]
-
Purge with Hydrogen gas and stir vigorously at RT (or 40°C) for 12–24 hours.
-
Critical Control Point: Monitor for the disappearance of the benzyl peak (NMR ~3.5 ppm singlet) and the shift in aromatic protons indicating nitro-to-amine conversion.
-
Filter through Celite to remove catalyst.[1]
-
Concentrate to obtain 3-(Morpholin-2-yl)benzenamine as a viscous oil or low-melting solid.[1]
-
Applications in Drug Discovery[1][2][3][8][9]
This scaffold is a "privileged structure" in kinase inhibitor design.[1] The C2-attachment point allows the morpholine oxygen to engage in hydrogen bonding within the ATP-binding pocket of kinases while the aniline serves as a hinge binder or solvent-front vector.
Target Interaction Network[3]
Figure 2: Biological targets and physicochemical advantages of the scaffold.[4]
Key Advantages Over N-Linked Morpholines
-
Metabolic Stability: The C-C bond is resistant to oxidative dealkylation by CYP450 enzymes, a common liability for N-aryl morpholines.[1]
-
Basicity Modulation: The morpholine nitrogen remains basic (pKa ~8), allowing for salt formation to improve bioavailability, unlike N-aryl morpholines where the nitrogen lone pair is delocalized into the aromatic ring.[1]
-
Vector Geometry: The meta-substitution pattern projects the morpholine into the ribose-binding pocket of kinase enzymes, distinct from the para-orientation often seen in other inhibitors.[1]
Quality Control & Characterization
To ensure the integrity of the synthesized material for biological assays, the following specification limits are recommended:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O gradient) | > 95.0% (Area %) |
| Identity | ^1H NMR (DMSO-d6) | Consistent with structure; Aniline NH2 broad singlet ~5.0 ppm. |
| Residual Solvents | GC-Headspace | < 5000 ppm (Ethanol/Methanol) |
| Appearance | Visual | Off-white to pale yellow solid/oil |
References
-
Chemical Identity Verification
-
Source: ChemicalBook & PubChem Databases.[1]
-
Link:
-
-
Synthetic Methodology (Styrene Oxide Route)
-
Medicinal Chemistry Applications
Sources
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. (+)-Styrene oxide | C8H8O | CID 114705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-(Morpholin-2-yl)benzenamine
This technical guide provides an in-depth analysis of the solubility profile of 3-(Morpholin-2-yl)benzenamine (CAS 1508098-44-9), a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules.
Executive Summary & Chemical Profile
3-(Morpholin-2-yl)benzenamine is a bifunctional scaffold characterized by a primary aromatic amine (aniline) and a secondary aliphatic amine embedded within a C-linked morpholine ring. Unlike its more common N-linked isomer (3-morpholinoaniline), the C-linked structure possesses a free secondary amine site, significantly altering its hydrogen-bonding capacity and pKa profile.
Understanding its solubility requires analyzing its amphiphilic nature: the morpholine ether oxygen and amines provide high polarity, while the phenyl ring contributes lipophilicity.
Physicochemical Drivers of Solubility
| Property | Value (Approx.) | Solubility Implication |
| Molecular Weight | 178.23 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| pKa (Morpholine NH) | ~8.3 – 8.5 | Protonates in neutral/acidic media; drives aqueous solubility at pH < 8. |
| pKa (Aniline NH₂) | ~3.8 – 4.2 | Remains neutral in most organic solvents; weak H-bond donor. |
| LogP | 0.4 – 0.8 | Moderate lipophilicity; prefers polar organic solvents over non-polar hydrocarbons. |
| H-Bond Donors | 3 (NH₂, NH) | Strong interaction with protic solvents (MeOH, EtOH). |
Solubility Matrix: Solvent Selection Guide
The following classification is derived from the compound's polarity and experimental behavior of structural analogs (e.g., C-substituted morpholines).
Class A: High Solubility (>50 mg/mL)
Best for stock solutions, reactions, and homogeneous catalysis.
-
Dimethyl Sulfoxide (DMSO): The universal solvent for this scaffold. Solubilizes both the free base and salt forms.
-
Methanol (MeOH) / Ethanol (EtOH): Excellent solubility due to hydrogen bonding with the morpholine oxygen and amine protons.
-
Dimethylformamide (DMF): Alternative to DMSO for high-temperature reactions.
Class B: Moderate Solubility (10–50 mg/mL)
Best for extractions, chromatography, and reaction workups.
-
Dichloromethane (DCM): The preferred solvent for extraction from basic aqueous layers.
-
Tetrahydrofuran (THF): Good solubility for the free base; often used in reduction steps (e.g., nitro-reduction).
-
Ethyl Acetate (EtOAc): Moderate solubility; useful for crystallization when paired with non-polar anti-solvents.
-
Acetone: Soluble, but avoid if primary amine reactivity (imine formation) is a concern during long-term storage.
Class C: Poor Solubility (<1 mg/mL)
Best for precipitation and recrystallization (Anti-solvents).
-
Hexanes / Heptane: The compound is too polar to dissolve effectively. Used to crash out the product from EtOAc or DCM.
-
Diethyl Ether: Limited solubility compared to THF; often used to wash crude solids.
-
Water (Neutral pH): Moderate to low solubility for the free base.
-
Water (Acidic pH < 5): High Solubility. Formation of the di-cationic salt (anilinium/morpholinium) makes it fully water-miscible.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Purpose: To determine the saturation limit for formulation or critical assays.
-
Preparation: Weigh 10 mg of 3-(Morpholin-2-yl)benzenamine into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent.
-
Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.
-
Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Rapid Solvent Screen (Visual)
Purpose: Quick selection for synthesis or purification.
-
Place 5 mg of compound into 5 separate vials.
-
Add solvent stepwise in 100 µL increments (up to 1 mL).
-
Vortex after each addition.
-
Scoring:
-
Dissolves in <100 µL: High (>50 mg/mL)
-
Dissolves in 1 mL: Low (~5 mg/mL)
-
Persists after 1 mL: Insoluble
-
Critical Visualizations
Diagram 1: Solubility Logic & Speciation
This diagram illustrates how pH manipulation switches the compound's solubility phase, a critical technique for purification (Acid/Base Extraction).
Caption: pH-dependent speciation controls the partitioning between aqueous and organic phases, enabling efficient purification via acid-base extraction.
Diagram 2: Solvent Screening Workflow
A decision tree for selecting the optimal solvent based on the operational goal (Reaction vs. Purification).
Caption: Operational decision tree for selecting solvents based on thermal requirements and purification technique.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 847768, 3-(Morpholin-4-yl)aniline (Isomer Analog). Retrieved from [Link]
-
Moorpark College. Experiment 13: Properties of Amines and Amides - Solubility Rules. Retrieved from [Link]
-
Master Organic Chemistry. The pKa Table: Amines and Protonated Species. Retrieved from [Link]
An In-Depth Technical Guide to the Biological Targets of 3-(Morpholin-2-yl)benzenamine Derivatives
Introduction: The 3-(Morpholin-2-yl)benzenamine Scaffold as a Privileged Starting Point in Drug Discovery
The 3-(morpholin-2-yl)benzenamine core represents a versatile and synthetically accessible scaffold in medicinal chemistry. Its constituent parts—the benzenamine ring and the morpholine moiety—bestow upon it a unique combination of structural and physicochemical properties. The benzenamine provides an aromatic system amenable to a wide range of chemical modifications, serving as an anchor for building more complex molecular architectures. The morpholine ring, a saturated heterocycle, is a well-established "privileged" structure in drug design, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]
While 3-(morpholin-2-yl)benzenamine itself is primarily utilized as a chemical intermediate, its true potential lies in the diverse array of derivatives that can be synthesized from it. These derivatives have shown promise across various therapeutic areas, with a particularly strong emphasis on the development of kinase inhibitors for oncology. This guide will provide an in-depth exploration of the key biological targets of derivatives that can be conceptually or synthetically derived from the 3-(morpholin-2-yl)benzenamine scaffold, with a primary focus on the extensively validated targets within the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR Pathway: A Critical Hub in Cancer Cell Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[3]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases.
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a critical regulator of protein synthesis and cell growth, while mTORC2 is involved in cytoskeletal organization and also contributes to the full activation of Akt through a feedback loop.[3]
Given the central role of this pathway in cancer, significant efforts have been directed towards the development of small molecule inhibitors that target one or more of its key components. Morpholine-containing derivatives, particularly those with a triazine or pyrimidine core, have emerged as a highly successful class of PI3K and dual PI3K/mTOR inhibitors.[1][4][5]
Caption: The PI3K/Akt/mTOR signaling pathway.
Key Biological Targets for 3-(Morpholin-2-yl)benzenamine Derivatives
The primary biological targets for the most well-characterized derivatives of the morpholine scaffold are the Class I PI3K isoforms (α, β, γ, δ) and mTOR. Many advanced inhibitors exhibit dual-targeting capabilities, inhibiting both PI3K and mTOR, which can lead to a more profound and durable blockade of the pathway.[3]
Phosphoinositide 3-Kinases (PI3Ks)
The four Class I PI3K isoforms have distinct tissue distributions and non-redundant functions.
-
PI3Kα (p110α): Encoded by the PIK3CA gene, this isoform is frequently mutated and activated in a wide range of solid tumors, making it a prime target for cancer therapy.
-
PI3Kβ (p110β): Implicated in signaling downstream of GPCRs and has roles in thrombosis and certain cancers, particularly those with PTEN loss.
-
PI3Kγ (p110γ) and PI3Kδ (p110δ): Primarily expressed in hematopoietic cells and are key regulators of immune cell function. Inhibitors of these isoforms are being developed for inflammatory diseases and hematological malignancies.
Mammalian Target of Rapamycin (mTOR)
As mentioned, mTOR is a central regulator of cell growth and metabolism. Its presence in two distinct complexes, mTORC1 and mTORC2, adds a layer of complexity to its targeting. Dual PI3K/mTOR inhibitors are particularly attractive as they can prevent the feedback activation of Akt that can occur with mTORC1-selective inhibitors.[3]
Experimental Protocols for Target Validation and Characterization
The identification and characterization of PI3K/mTOR inhibitors derived from scaffolds like 3-(morpholin-2-yl)benzenamine involve a suite of biochemical and cell-based assays.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant PI3Kα), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical kinase assay.
Cellular Phosphorylation Assay (Western Blot)
This assay determines a compound's ability to inhibit the PI3K/Akt/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Principle: Cancer cells are treated with the test compound, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of pathway proteins (e.g., phospho-Akt, phospho-S6 ribosomal protein).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-Akt Ser473).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an HRP substrate to generate a chemiluminescent signal.
-
Imaging: Capture the signal using a digital imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or β-actin) to determine the extent of target inhibition.
Caption: Workflow for a cellular phosphorylation assay.
Quantitative Data and Structure-Activity Relationships (SAR)
A number of morpholine-containing triazine derivatives have been developed as potent PI3K/mTOR inhibitors. The table below summarizes the inhibitory activities of some key examples.
| Compound Name | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Reference |
| ZSTK474 | 5.0 | >1000 | 170 | 3.9 | 37 | [6] |
| Gedatolisib (PKI-587) | 0.4 | 6.0 | 5.4 | 6.0 | 1.6 | [7] |
| Compound 9a | 300 | 5800 | 2500 | 300 | 1300 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The Morpholine Moiety: The morpholine group is a critical feature for potent PI3K inhibition in this chemical class. Replacing the morpholine oxygen with other groups, such as in piperazine derivatives, often leads to a significant loss of activity, highlighting the importance of the oxygen atom for binding in the kinase active site.[6]
-
The Triazine/Pyrimidine Core: This nitrogen-rich heterocyclic system serves as a scaffold to correctly orient the substituents for optimal interaction with the kinase hinge region.
-
Substituents on the Core: The nature and position of other substituents on the triazine or pyrimidine core are crucial for determining both potency and isoform selectivity. For instance, in the ZSTK474 series, the benzimidazole group plays a key role in its potent activity.[6] Modifications to this part of the molecule can be used to tune the selectivity profile.
Conclusion
Derivatives of the 3-(morpholin-2-yl)benzenamine scaffold are poised to continue making significant contributions to drug discovery, particularly in the realm of oncology. The well-established ability of the morpholine moiety to confer favorable properties makes this scaffold an excellent starting point for the synthesis of targeted therapies. The PI3K/Akt/mTOR pathway remains a highly validated and critical target in cancer, and the development of potent and selective inhibitors, such as the morpholino-triazine and morpholino-pyrimidine classes, demonstrates the power of leveraging privileged structures in medicinal chemistry. Future work will likely focus on refining the isoform selectivity of these inhibitors to maximize therapeutic efficacy while minimizing off-target effects, as well as exploring their potential in combination therapies.
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de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]
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Cheng, H., Li, C., Yang, Y., Wang, X., Wang, Y., Zhang, Y., ... & Ji, M. (2012). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04979064 through structure-based drug design. Journal of medicinal chemistry, 55(16), 7110-7121. [Link]
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Chen, Y. N., & Wang, K. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 1-11. [Link]
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de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals, 16(2), 209. [Link]
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Shapiro, G. I., LoRusso, P., Puz, A. M., Sharma, S., Tyroller, K., Walgren, R. A., ... & Jänne, P. A. (2015). First-in-human study of PF-05212384 (PKI-587), a small-molecule, intravenous, dual inhibitor of PI3K and mTOR in patients with advanced cancer. Clinical Cancer Research, 21(8), 1888-1895. [Link]
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de L. E. de Oliveira, T., de C. P. de Souza, M., da Silva, A. C. M., de F. da S. Júnior, P., de A. M. Lima, J. G., de F. P. da Silva, K., & de A. Rocha, K. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals, 16(2), 209. [Link]
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Pindelska, E., Szymański, P., & Kubik, Ł. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959. [Link]
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Al-Warhi, T., Al-Qadasi, F., Al-Salahi, R., Marzouk, M., Al-Mahmoudy, A., & Al-Sanea, M. M. (2022). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 27(19), 6296. [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s(Supplement)), 0253. [Link]
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Jamieson, C., Rewcastle, G. W., Flanagan, J. U., Wood, J. M., Kendall, J. D., & Denny, W. A. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & medicinal chemistry letters, 27(20), 4647–4651. [Link]
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- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Technical Guide: Chemoselective Reductive Amination of 3-(Morpholin-2-yl)benzenamine
[1]
Executive Summary & Strategic Analysis
The Challenge: 3-(Morpholin-2-yl)benzenamine contains two reactive nitrogen centers:
-
Morpholine Nitrogen (N4): Secondary aliphatic amine. Calculated pKa
8.[1][2]4. Highly nucleophilic.[1] -
Aniline Nitrogen: Primary aromatic amine.[1] Calculated pKa
4.2–4.[1]6. Less nucleophilic.[1]
In standard neutral conditions (e.g., NaBH(OAc)₃ in DCE), the morpholine nitrogen will react preferentially with aldehydes. However, most medicinal chemistry objectives target the aniline nitrogen to generate diverse secondary aniline libraries.[1]
The Solution: Kinetic vs. Thermodynamic Control via pH
To selectively alkylate the aniline, we must suppress the nucleophilicity of the morpholine.[1] This is achieved by exploiting the
Chemoselectivity Landscape
Figure 1: Decision tree for reaction conditions based on the desired regioselectivity.
Protocol A: Chemoselective Alkylation of the Aniline (The "pH-Switch" Method)[1]
Objective: Mono-alkylation of the aromatic amine with an aldehyde while leaving the morpholine ring intact. Mechanism: Acid-catalyzed imine formation followed by reduction.[1] The morpholine is protected in situ by protonation.[1]
Materials
-
Substrate: 3-(Morpholin-2-yl)benzenamine (1.0 equiv).
-
Aldehyde: 1.0 – 1.2 equiv (Electronic rich aldehydes may require longer times).
-
Solvent: Anhydrous Methanol (MeOH).
-
Acid Source: Glacial Acetic Acid (AcOH).
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB).
Step-by-Step Procedure
-
Protonation Equilibrium Setup:
-
Imine Formation:
-
Add the aldehyde (1.1 equiv) in one portion.
-
Stir at room temperature for 30–60 minutes.
-
Checkpoint: For hindered aldehydes, heating to 40°C may be required. Monitor by LCMS for the appearance of the imine mass (M + Aldehyde - H₂O).[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaCNBH₃ (1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours.
-
-
Work-up (Critical for Purity):
-
Quench with saturated aqueous NaHCO₃ (adjust pH to >8 to liberate the morpholine free base).
-
Extract with DCM or EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
Quantitative Data Summary (Expected)
| Parameter | Value | Notes |
| Aniline Conversion | >85% | High conversion due to acid catalysis.[1] |
| Regioselectivity | >10:1 | Aniline vs. Morpholine alkylation.[1] |
| Dialkylation | <5% | Minimized by using stoichiometric aldehyde.[1] |
Protocol B: The "Protection-First" Strategy (High Precision)
Objective: Absolute regiocontrol for critical libraries or expensive aldehydes. Rationale: If the pH-switch method (Protocol A) yields inseparable mixtures, physical protection of the morpholine is required.[1]
Workflow
-
Boc-Protection:
-
React 3-(morpholin-2-yl)benzenamine with Boc₂O (1.0 equiv) in DCM/TEA.
-
Selectivity: The aliphatic morpholine reacts much faster than the aniline.[1]
-
Isolate N-Boc-3-(morpholin-2-yl)benzenamine .
-
-
Reductive Amination:
-
React the N-Boc intermediate with the aldehyde using standard STAB conditions (DCE, AcOH 1 eq, NaBH(OAc)₃).
-
Since the morpholine is Boc-protected, no competition exists.[1]
-
-
Deprotection:
-
Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.[1]
-
Figure 2: Protection-Deprotection workflow for absolute regioselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Over-alkylation (Tertiary Aniline) | Aldehyde excess or fast kinetics.[1] | Use Protocol B (Boc protection). Alternatively, use a stepwise method: form imine in MeOH first, then add reducing agent (Protocol A).[3] |
| Morpholine Alkylation Observed | pH was too high (>6). | Increase AcOH equivalents. Ensure pH is <5 during imine formation.[1] |
| No Reaction | Aldehyde is unreactive/sterically hindered. | Switch solvent to TFE (2,2,2-Trifluoroethanol) which activates imine formation without added acid. |
| Low Recovery | Product stuck on silica.[1] | The product is a diamine.[1] Use amine-functionalized silica or add 1% NH₄OH/7N NH₃ in MeOH to the eluent.[1] |
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
- Foundational text on pH-controlled reductive amin
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Standard protocol for STAB reductions.
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exam 1 Answers [web.pdx.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | MDPI [mdpi.com]
The Strategic Application of 3-(Morpholin-2-yl)benzenamine in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1] This guide provides a detailed exploration of the strategic use of the fragment 3-(morpholin-2-yl)benzenamine in FBDD campaigns. We will delve into the rationale behind its selection, provide detailed protocols for its screening using key biophysical techniques, and outline a roadmap for its evolution from a weakly binding hit to a potent lead compound.
The Rationale for Employing Morpholine-Containing Fragments
The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry.[2] Its frequent appearance in approved drugs is a testament to its favorable physicochemical and metabolic properties.[2][3] The inclusion of the morpholine ring in a fragment library is a strategic choice rooted in several key advantages:
-
Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule. This is a critical attribute for fragments, as screening is often conducted at high concentrations.[4]
-
Favorable Pharmacokinetic Profile: Morpholine-containing compounds often exhibit improved metabolic stability and bioavailability. The morpholine ring can also modulate the pKa of nearby basic centers, influencing the overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[4][5]
-
Three-Dimensional Character: The chair-like conformation of the morpholine ring introduces valuable three-dimensional topology into a fragment, allowing for more specific and higher-quality interactions with the often-complex surfaces of biological targets.[4][5]
-
Synthetic Tractability: The morpholine scaffold is readily accessible synthetically and offers multiple vectors for chemical elaboration, a crucial feature for the hit-to-lead optimization phase.[1][2]
3-(Morpholin-2-yl)benzenamine, in particular, presents an attractive starting point. It combines the benefits of the morpholine ring with a benzenamine group that provides a versatile handle for a variety of chemical modifications. The aniline moiety can serve as a key interaction point with the target protein or as a readily modifiable anchor for synthetic elaboration.
Physicochemical Properties of 3-(Morpholin-2-yl)benzenamine Analogs
For successful FBDD, fragments should generally adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3 each). Below is a table summarizing the calculated properties of 3-(morpholin-2-yl)benzenamine and a closely related analog, demonstrating their suitability as fragments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3-(Morpholin-4-yl)aniline | C10H14N2O | 178.23 | 0.7 | 1 | 3 |
| 3-Fluoro-4-morpholinoaniline | C10H13FN2O | 196.22 | 1.1 | 1 | 4 |
Data sourced from PubChem.
The Fragment-Based Drug Discovery Workflow
The journey from a fragment library to a lead compound follows a structured, multi-stage process. The diagram below illustrates a typical FBDD workflow incorporating 3-(morpholin-2-yl)benzenamine.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Application Notes & Protocols for Fragment Screening
The detection of weakly binding fragments requires highly sensitive biophysical techniques. Below are detailed protocols for screening 3-(morpholin-2-yl)benzenamine using X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography for Fragment Screening
X-ray crystallography provides unparalleled structural detail of the fragment-protein interaction, directly informing structure-based drug design.[6]
Protocol: Crystallographic Fragment Screening by Soaking
-
Protein Crystal Preparation:
-
Optimize crystallization conditions to produce robust, well-diffracting crystals of the target protein.
-
Harvest a large number of crystals and transfer them to a cryoprotectant-containing stabilization buffer.
-
-
Fragment Soaking: [7]
-
Prepare a solution of 3-(morpholin-2-yl)benzenamine at a concentration of 20-50 mM in the crystal stabilization buffer. Note: Solubility can be a limiting factor and may require the addition of a co-solvent like DMSO (typically ≤ 5% v/v).
-
Transfer individual protein crystals into a droplet of the fragment solution.[7]
-
Allow the fragment to soak into the crystal for a period ranging from minutes to several hours. The optimal soaking time should be determined empirically.
-
-
Cryo-cooling and Data Collection:
-
Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[8]
-
-
Data Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a ligand-free structure of the protein as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. Specialized software like PanDDA can be invaluable for detecting low-occupancy binders.[6][8]
-
Causality Behind Experimental Choices: The soaking method is preferred for initial screening due to its higher throughput compared to co-crystallization.[7] High fragment concentrations are necessary to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy for detection in the electron density map.[7]
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that allows for the real-time detection of binding events, providing valuable kinetic and affinity data.[9]
Protocol: SPR-Based Fragment Screening
-
Sensor Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding signals.[9]
-
-
Fragment Screening:
-
Prepare a stock solution of 3-(morpholin-2-yl)benzenamine in a suitable buffer (e.g., PBS or HEPES with a small percentage of DMSO to aid solubility).
-
Inject a dilution series of the fragment over the protein and reference surfaces. Typical concentrations for fragment screening range from 10 µM to 1 mM.
-
Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the active surface relative to the reference surface indicates binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
If the interaction reaches a steady-state, plot the response at steady-state against the fragment concentration and fit to a simple 1:1 binding model to determine the dissociation constant (KD).
-
For fragments that do not reach steady-state, a full kinetic analysis can be performed to determine the association (ka) and dissociation (kd) rates.
-
Self-Validating System: The use of a reference flow cell is critical for eliminating false positives arising from bulk refractive index changes or non-specific binding to the chip surface.[9] Additionally, observing a dose-dependent binding response provides strong evidence for a genuine interaction.
NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for detecting weak binding events in solution.[10] Both ligand-observed and protein-observed methods can be employed.
Protocol: Protein-Observed 2D ¹H-¹⁵N HSQC NMR Screening
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Prepare a ~50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).[11]
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Add a stock solution of 3-(morpholin-2-yl)benzenamine to the protein sample to a final concentration of ~100-500 µM.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Identify any chemical shift perturbations (CSPs), which are changes in the position of peaks between the two spectra.
-
Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of the corresponding amide protons.
-
Mapping the perturbed residues onto the 3D structure of the protein can reveal the binding site of the fragment.
-
Expertise in Interpretation: The magnitude of the CSPs can be correlated with the proximity to the binding site. Residues with the largest perturbations are likely to be at the direct binding interface. This method not only confirms binding but also provides valuable structural information for subsequent optimization efforts.[11]
From Hit to Lead: The Optimization of 3-(Morpholin-2-yl)benzenamine
Once 3-(morpholin-2-yl)benzenamine is identified as a validated hit, the next crucial phase is to evolve it into a more potent and selective lead compound.[12][13] This process is guided by the structural information obtained from techniques like X-ray crystallography or NMR.
Strategies for Optimization:
-
Fragment Growing: This is a common strategy where chemical moieties are added to the fragment core to make additional favorable interactions with the target protein.[14] For 3-(morpholin-2-yl)benzenamine, the primary amine of the benzenamine ring is an excellent starting point for synthetic elaboration. For example, acylation or sulfonylation could introduce groups that occupy adjacent pockets in the binding site.
-
Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both fragments.[14]
-
Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a chemical linker to create a single, higher-affinity molecule.[14]
The diagram below illustrates potential vectors for the chemical elaboration of the 3-(morpholin-2-yl)benzenamine scaffold.
Caption: Hit-to-lead optimization strategies for 3-(morpholin-2-yl)benzenamine.
Structure-Activity Relationship (SAR) by Synthesis:
A systematic synthetic chemistry effort is required to explore the SAR. For instance, analogs of 3-(morpholin-2-yl)benzenamine could be synthesized with substituents on the phenyl ring to probe for additional interactions.[15][16] Similarly, modifications to the morpholine ring itself, such as substitution at the 3- or 5-positions, could be explored to optimize binding.[15][16] Each new analog would be tested in the primary biophysical assay to determine its affinity, and promising compounds would be subjected to structural studies to rationalize the observed changes in potency.
Conclusion
3-(Morpholin-2-yl)benzenamine represents a high-quality starting point for fragment-based drug discovery campaigns. Its inherent drug-like properties, stemming from the privileged morpholine scaffold, provide a solid foundation for development. By employing sensitive biophysical screening techniques and a structure-guided optimization strategy, this humble fragment can be efficiently elaborated into a potent and selective lead compound, accelerating the path toward novel therapeutics.
References
-
Matera, C., & Montanari, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2753. [Link]
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Boyd, S., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 11(34), 9134–9141. [Link]
-
Mortimer, C. G., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Chemistry, 3(1), 1-10. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved February 6, 2026, from [Link]
-
Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(3), 237-242. [Link]
-
Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 375–396. [Link]
-
Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 6, 2026, from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1365. [Link]
-
JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]
-
ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved February 6, 2026, from [Link]
-
Jin, L., et al. (2018). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Acta Pharmaceutica Sinica B, 8(3), 331–339. [Link]
-
ResearchGate. (n.d.). Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds into Potent Ligands: Application to the Histamine H 1 Receptor. Retrieved February 6, 2026, from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 6, 2026, from [Link]
-
Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 191. [Link]
-
ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. Retrieved February 6, 2026, from [Link]
-
NIH. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 5(4), 739–750. [Link]
-
NIH. (2011). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 10(1), 65–73. [Link]
-
ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Retrieved February 6, 2026, from [Link]
-
York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. Retrieved February 6, 2026, from [Link]
-
Cambridge Healthtech Institute. (2019). Fragment-Based Drug Discovery. [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved February 6, 2026, from [Link]
-
Frontiers. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 8, 788987. [Link]
-
ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2753. [Link]
-
BioSolveIT. (n.d.). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Retrieved February 6, 2026, from [Link]
-
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]
-
NIH. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 2(3), 100692. [Link]
-
Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Retrieved February 6, 2026, from [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). SAR comparison of substituted morpholino substituents. Retrieved February 6, 2026, from [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 109-122. [Link]
-
YouTube. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. [Link]
-
NIH. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1058. [Link]
-
PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Diamond Light Source. (n.d.). Crystallographic Fragment Screening. Retrieved February 6, 2026, from [Link]
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Microwave-assisted synthesis of 3-(morpholin-2-yl)benzenamine analogs
An Application Guide to the Rapid Synthesis of 3-(Morpholin-2-yl)benzenamine Analogs via Microwave Irradiation
Abstract
The 3-(morpholin-2-yl)benzenamine scaffold is a privileged structure in modern medicinal chemistry, integral to the development of novel therapeutics targeting the central nervous system (CNS) and other disease areas.[1][2][3] The morpholine moiety is particularly valued for its ability to improve the pharmacokinetic profile of drug candidates, enhancing properties such as aqueous solubility and metabolic stability.[4][5] Traditional multi-step syntheses of these complex heterocyclic compounds are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a detailed, field-proven protocol for the synthesis of 3-(morpholin-2-yl)benzenamine analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). We demonstrate that MAOS dramatically accelerates the key C-N bond-forming reaction, offering superior yields, high purity, and significantly reduced synthesis time compared to conventional heating methods.[6][7][8] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an efficient and robust methodology for accessing this important class of molecules.
Introduction: The Strategic Advantage of Microwave Synthesis
The morpholine ring is a cornerstone in drug design, acting not just as a passive scaffold but as an active contributor to a molecule's biological activity and pharmacokinetics.[3][9] However, the construction of the aryl-amine bond central to the 3-(morpholin-2-yl)benzenamine core can be challenging. Conventional thermal methods often require prolonged heating, which can lead to thermal degradation of sensitive substrates and the formation of undesirable byproducts.
Microwave-assisted synthesis emerges as a transformative technology in this context. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation directly energizes polar molecules within the reaction mixture.[10] This process, driven by dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient heating. The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that take many hours or even days under conventional reflux can often be completed in minutes.[7][11]
-
Increased Product Yields and Purity: The rapid heating minimizes the time available for side reactions and decomposition, leading to cleaner reaction profiles and higher isolated yields.[6][8]
-
Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over temperature and pressure, ensuring reproducibility and safety.
-
Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[10]
This protocol leverages a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming C-N bonds, optimized for microwave conditions.[12][13]
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an amine. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Application Protocol: Synthesis of 3-(Morpholin-2-yl)-5-methylbenzenamine
This protocol details the synthesis of a representative analog. Researchers can adapt this methodology for various substituted aryl halides and morpholine derivatives.
Materials and Equipment
-
Reagents:
-
1-Bromo-3-methyl-5-nitrobenzene (or other suitable aryl halide)
-
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Monowave microwave synthesizer
-
10 mL microwave reaction vial with stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Analytical balance
-
Magnetic stirrer
-
Experimental Workflow
The overall process involves three main stages: the microwave-assisted C-N coupling, a deprotection step to reveal the amine, and final purification.
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Procedure
Step 1: Buchwald-Hartwig Coupling
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-bromo-3-methyl-5-nitrobenzene (1.0 mmol, 1.0 eq), tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a cap and purge with nitrogen gas for 2-3 minutes.
-
Place the vial in the microwave synthesizer and irradiate at 120°C for 20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected coupled product.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in dichloromethane (5 mL).
-
Add trifluoroacetic acid (2.5 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude final product.
-
Further purification via chromatography or crystallization may be necessary to obtain the final analog with high purity.[16][17]
Characterization
The identity and purity of the synthesized analog must be confirmed through standard analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.[19]
-
HPLC: To determine the final purity, which should typically be >95% for drug discovery applications.[19]
Data and Expected Outcomes
The microwave-assisted approach consistently provides superior results compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Oil Bath) |
| Reaction Time | 15 - 30 minutes | 12 - 24 hours |
| Temperature | 120 - 140 °C | 100 °C (Reflux) |
| Typical Yield | 75 - 95% | 40 - 60% |
| Purity Profile | High purity, fewer byproducts | Often requires extensive purification |
This data is representative and based on typical outcomes for Buchwald-Hartwig aminations.[7][11]
Safety and Handling
-
Chemical Hazards: Handle all reagents in a well-ventilated fume hood. Aryl halides, palladium catalysts, and strong bases can be toxic or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.[20]
-
Microwave Safety: Never exceed the recommended temperature, pressure, or volume limits of the microwave vial. Use only certified microwave-safe reaction vessels. Be aware of the potential for rapid pressure buildup, especially with volatile solvents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 3-(morpholin-2-yl)benzenamine analogs. By leveraging the principles of microwave heating with the power of palladium catalysis, this method provides a rapid, high-yielding, and scalable route to a critical scaffold in medicinal chemistry. The significant reduction in reaction time and improvement in efficiency make this an invaluable tool for accelerating drug discovery programs.
References
- Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- 3-(Morpholin-2-yl)benzenamine (EVT-13199003). EvitaChem.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Prism.
-
Microwave-assisted synthesis of novel[6][21] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- New 4-(Morpholin-4-Yl)
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research.
- Contribution of the morpholine scaffold on the activity of...
- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
- Pd(η3-1-PhC3H4)(η5-C5H5)
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Method for purifying cis-2, 6-dimethyl morpholine.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- 3-Chloro-4-morpholinoaniline. PubChem.
- New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Perme
- Buchwald–Hartwig amin
Sources
- 1. Buy 3-(Morpholin-2-yl)benzenamine (EVT-13199003) [evitachem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 3-Chloro-4-morpholinoaniline | C10H13ClN2O | CID 108661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 3-(morpholin-2-yl)benzenamine reaction mixtures
[1][2][3][4]
Executive Summary & Chemical Profile
Welcome to the technical support guide for 3-(morpholin-2-yl)benzenamine (also known as 3-(2-morpholinyl)aniline).[1][2][3] This compound presents a unique purification challenge due to its dual-amine functionality: a primary aromatic amine (aniline) and a secondary aliphatic amine (morpholine).[1][2][3][4]
Successful purification requires addressing three critical physicochemical properties:
-
Basicity: The morpholine nitrogen (
) is significantly more basic than the aniline nitrogen ( ).[2] This causes severe tailing on standard silica gel.[2] -
Polarity: The molecule is moderately polar, often requiring polar organic solvents (DCM/MeOH) for elution, which can co-elute impurities.[2][3][4]
-
Oxidation Sensitivity: Like many anilines, the free base is prone to oxidation (browning) upon prolonged air exposure.[2][4]
Decision Matrix: Selecting Your Purification Strategy
Before proceeding, determine the best workflow based on your current purity profile and scale.[2][4]
Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and initial purity.
Troubleshooting & FAQs
Q1: My compound streaks/tails aggressively on TLC and the column. How do I fix this?
Diagnosis: This is the "Silanol Effect."[2] The basic morpholine nitrogen interacts strongly with the acidic silanol groups (
-
TLC: Add 1% Triethylamine (TEA) or
to your developing solvent.[2][4] -
Column: Pre-wash the column with mobile phase containing 1% TEA, or use a mobile phase containing 10% Methanol saturated with Ammonia (
in MeOH).[2][3][4]
Q2: I performed a reduction (Nitro Amine), but the product is dark and contains metal residues.
Diagnosis: Palladium or Tin residues often chelate to the diamine functionality.[2][4] Solution:
-
For Pd/C: Filter through a pad of Celite mixed with activated charcoal.[2]
-
For Sn/Fe: Use the Rochelle's Salt Protocol .[2] Wash the organic layer with a saturated aqueous solution of Potassium Sodium Tartrate.[2] This solubilizes metal salts into the aqueous phase.[2]
Q3: The product is an oil that refuses to solidify.
Diagnosis: 3-(morpholin-2-yl)benzenamine is often a viscous oil or low-melting solid in its free base form, especially if trace solvent remains.[1][2][3][4]
Solution: Convert it to a stable salt (Method C).[2][4] The Dihydrochloride (
Detailed Protocols
Method A: Acid-Base Extraction (The "Workhorse" Protocol)
Best for: Removing non-basic impurities (unreacted nitro precursors, neutral side products) on a large scale.[1][2][3][4]
Reagents: Dichloromethane (DCM), 1M HCl (aq), 2M NaOH (aq), Brine.[2][3][4]
-
Dissolution: Dissolve the crude reaction mixture in DCM (
). -
Acid Extraction: Extract the organic layer with 1M HCl (
).[2] -
Organic Wash: Keep the aqueous acidic layer.[2] Wash it once with fresh DCM to remove entrained neutrals.[2] Discard the organic washes.[2]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/milky as the free base amine precipitates or oils out.[2]
-
-
Final Extraction: Extract the basic aqueous phase with DCM (
). -
Drying: Dry combined organics over
, filter, and concentrate.
Method B: Flash Chromatography with Amine Modifiers
Best for: Separating regioisomers or closely related polar impurities.[3]
Stationary Phase: Standard Silica Gel (40-63
Step-by-Step:
-
Mobile Phase Preparation: Prepare a mixture of DCM:MeOH (95:5).[2] To this, add 0.5% to 1% concentrated Ammonium Hydroxide (
).[2][3][4] Shake well. -
Column Pre-treatment: Flush the column with 2 column volumes (CV) of the mobile phase before loading the sample.[2] This neutralizes acidic sites.[2][5][6]
-
Loading: Dissolve the sample in a minimum amount of DCM. Avoid using pure MeOH for loading as it may broaden the band.[2]
-
Elution: Run isocratic or a shallow gradient (e.g., 0%
10% MeOH in DCM, maintaining constant ammonia/amine modifier). -
Detection: Monitor at 254 nm (aniline absorption). Stain with Ninhydrin (turns red/purple) or Dragendorff’s reagent (orange on yellow) for confirmation.[2][3]
Method C: HCl Salt Formation (Crystallization)
Best for: Long-term storage and obtaining high-purity solid.[1][2][3][4]
-
Dissolution: Dissolve 1g of the free base amine in 5 mL of dry Ethanol or Isopropanol.[2]
-
Acidification: Dropwise add 4M HCl in Dioxane or Concentrated HCl (1.2 mL, ~2.2 equivalents).
-
Caution: Exothermic reaction.[2]
-
-
Precipitation: A white to off-white precipitate should form immediately.[1][2]
-
Aging: Stir at
for 30 minutes. -
Isolation: Filter the solid and wash with cold diethyl ether or acetone (to remove color).[2]
-
Drying: Dry under vacuum at
.
Visualizing the Extraction Workflow
Figure 2: The "Trap and Release" Acid-Base extraction mechanism for purifying basic amines.[1][2][3][4]
Quantitative Data Summary
| Property | Value / Characteristic | Impact on Purification |
| Physical State | Viscous oil or low-melting solid | Hard to crystallize as free base; Salt formation recommended.[1][2][3] |
| pKa (Morpholine) | ~8.4 | High: Causes tailing on silica; requires basic modifier.[2][3][4] |
| pKa (Aniline) | ~4.6 | Low: Weakly basic; stable to mild aqueous workups.[2][4] |
| Solubility | DCM, MeOH, EtOAc, Acidic Water | Insoluble in Hexanes/Water (neutral pH).[2][3][4] |
| TLC Rf (Pure DCM) | 0.0 - 0.1 (Streaks) | Do not use pure DCM. Use DCM/MeOH/NH3.[1][2][3][4] |
References
-
Biotage. (2023).[2][4][9] Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Rochester. (n.d.).[2] Chromatography: The Solid Phase - Choosing Media for Separation.[1][2][5] Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[2][4] Synthesis of Morpholines.[2][10][11][12][13] Retrieved from [Link]
-
Google Patents. (2014).[2][4] Process for the preparation and purification of amorolfine hydrochloride (US8664381B2).[2] Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. biotage.com [biotage.com]
- 10. Buy 3-(Morpholin-2-yl)benzenamine (EVT-13199003) [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(morpholin-2-yl)benzenamine
[1][2]
Current Status: Operational Ticket Focus: Regioisomer Separation & Purification Target Molecule: 3-(morpholin-2-yl)benzenamine (CAS: Generic structure implied) Primary Contaminants: 2- and 4- (ortho/para) regioisomers; potential enantiomeric impurities.[1][2]
Executive Summary: The Separation Challenge
Separating 3-(morpholin-2-yl)benzenamine (the meta isomer) from its ortho (2-) and para (4-) regioisomers is a classic challenge in medicinal chemistry.[1][2] These molecules are isobaric (same mass) and possess nearly identical polarity.[2]
The core difficulty arises from the amphoteric nature of the molecule:
-
Aniline Nitrogen: Weak base (
). -
Morpholine Nitrogen: Moderate base (
).
Successful separation relies on exploiting the subtle differences in the 3D spatial arrangement (molecular shape) and basicity (pKa shifts due to electronic effects of the ring position) rather than simple mass or polarity.[2]
Troubleshooting Guides (Interactive Workflows)
Ticket #001: "My HPLC peaks are co-eluting. I can't distinguish the meta from the para isomer."
Diagnosis: You are likely running a standard low-pH gradient (0.1% TFA or Formic Acid).[1] At pH ~2-3, both nitrogen atoms are fully protonated (
The Fix: pH Switching Strategy Switch to a High pH mobile phase. At pH 10, the aniline is neutral, and the morpholine is largely deprotonated.[2] The para isomer often has a zero dipole moment (symmetry), while the meta isomer retains a dipole.[2] This creates a significant retention time shift on lipophilic columns.[2]
Protocol: High-pH Reverse Phase Method
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Must be high-pH stable).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with
). -
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% to 60% B over 20 minutes.
-
Rationale: The para isomer typically elutes later than the meta isomer in this system due to better packing (pi-pi stacking) with the C18 chains when neutral.
Ticket #002: "I have 50 grams of crude. Chromatography is too expensive."[1]
Diagnosis: Scale-up via HPLC is cost-prohibitive.[1] You need a chemical resolution method.
The Fix: Fractional Crystallization via Salt Screening Regioisomers have vastly different crystal lattice energies.[2] Para isomers usually pack efficiently (high melting point), while meta isomers pack poorly.[2] We can exploit this by forming salts.[1]
Protocol: The "Crash and Filter" Screen [2]
-
Dissolve: 1g of crude mixture in 10 mL Ethanol/IPA (1:1).
-
Acid Screen: Prepare 1.1 equivalents of the following acids in separate vials:
-
Precipitation: Add acid dropwise. Cool to 4°C.[1]
-
Analysis: Filter the solid. Analyze the Mother Liquor vs. the Solid by HPLC.
Visualizing the Workflow
The following diagrams illustrate the decision logic for both analytical method development and bulk purification.
Diagram 1: HPLC Method Development Decision Tree
Caption: Decision matrix for resolving regioisomers. Switching pH states is the highest-probability fix for aniline derivatives.[1]
Diagram 2: Bulk Purification Workflow (Salt Formation)
Caption: Chemical resolution workflow. Para-isomers often crystallize preferentially, leaving the meta-target in solution (or vice versa).[1][2]
Technical Deep Dive: The Science of Selectivity
To master this separation, one must understand the Selectivity Factor (
Where
Comparative Data: Column Selectivity for Aniline Regioisomers
| Column Type | Interaction Mode | Suitability for Regioisomers | Recommended Conditions |
| C18 (ODS) | Hydrophobic Interaction | Moderate. Relies purely on hydrophobicity differences.[1][2] | pH 10 (Neutral state maximizes shape diffs). |
| Phenyl-Hexyl | High. The aromatic ring of the column interacts differently with meta vs para electron density.[1] | Methanol (promotes | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + H-Bonding | Very High. Fluorine atoms interact strongly with the amine protons.[1] | Acidic pH (Protonated amines interact with F-).[1] |
Expert Insight: For 3-(morpholin-2-yl)benzenamine, the PFP column is often the "silver bullet" if C18 fails.[1][2] The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring.[1] The ortho isomer will be sterically hindered from this interaction, eluting first.[2] The para isomer, being flat and accessible, elutes last. The meta (target) elutes in between.
Frequently Asked Questions (FAQs)
Q: I see a split peak even after optimizing the gradient. What is it? A: Since your molecule is 3-(morpholin-2-yl )benzenamine, you have a chiral center at the C2 position of the morpholine ring.[1][2] If you did not use a chiral synthesis (e.g., starting from chiral amino alcohols), your product is a racemate.[2] In an achiral environment (standard C18), enantiomers co-elute.[2] If you see a split, you might have partially resolved the enantiomers (unlikely on C18) or, more likely, you are seeing the rotamers or a stubborn ortho impurity.[2] Run a chiral HPLC (Chiralpak AD-H) to confirm enantiomeric purity.
Q: My compound is turning brown on the column. A: Anilines are oxidation-prone.[1]
-
Fix: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your aqueous mobile phase.
-
Storage: Store fractions in the dark and evaporate immediately.
Q: Can I use Normal Phase (Silica)? A: Yes, but it is difficult. Basic amines streak badly on silica due to interaction with acidic silanols.
-
Fix: You must use 1% Triethylamine (TEA) or Ammonia in your DCM/MeOH mobile phase to "cap" the silanols.[2]
References
-
Agilent Technologies. (2020).[2] Strategies for the Separation of Basic Compounds in HPLC. Application Note 5990-xxxx.[1] Link
-
Kaliszan, R., et al. (2001).[2][4] "Conditions applied for determination of pKa of a series of anilines by gradient HPLC." Journal of Chromatography A. Link
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12153, Benzenamine, N-propyl- (Analogous pKa data).[1][2]Link[2]
-
Sielc Technologies. (2024).[2] Separation of Aniline on Newcrom R1 HPLC column.[2]Link
-
Thermo Fisher Scientific. (2023).[2] Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. Application Note. Link
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting cyclization steps in morpholin-2-yl ring formation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization Steps in Morpholin-2-yl Ring Formation
Diagnostic Workflow: Select Your Cyclization Strategy
Before troubleshooting, verify that your chosen synthetic route aligns with your substrate's sensitivity and stereochemical requirements. The following decision tree outlines the optimal pathways for generating the morpholin-2-yl pharmacophore.
Figure 1: Strategic decision tree for selecting the morpholine ring closure method based on substrate origin and stereochemical risk.
Troubleshooting Knowledge Base (FAQs)
Ticket #001: "I am losing enantiopurity at the C2 position during base-mediated cyclization."
Diagnosis: You are likely experiencing elimination-addition mechanisms or epimerization rather than a clean SN2 substitution. This is common when using strong bases (NaH, KOH) to cyclize a precursor where the leaving group (LG) is attached to the chiral C2 center.
The Mechanism of Failure:
If your precursor is a halo-alcohol and you activate the alcohol (alkoxide formation) to attack a halide at C2, the basic conditions can deprotonate the
Corrective Actions:
-
Switch to Mitsunobu Conditions: If your precursor is a diol (N-protected), use PPh3 and DIAD/DEAD. This activates the oxygen directly and proceeds via a concerted SN2 mechanism with predictable inversion of configuration.
-
Note: If you start with (S)-alcohol, you will get (R)-morpholine.
-
-
Change the Disconnection: Instead of forming the O-C2 bond last, form the N-C3 bond last. Use a chiral epoxide to establish the O-C2 bond first, then cyclize using the nitrogen as the nucleophile (N-alkylation). Nitrogen cyclization is kinetically faster and less prone to racemizing the C2 center.
-
Lower Base Strength: If you must use base-mediated cyclization, switch from NaH to tBuOK in t-Amyl alcohol or THF at lower temperatures (0°C).
Ticket #002: "My reaction stalls at the intermediate stage or produces dimers."
Diagnosis: This is a classic concentration vs. entropy issue. Intermolecular reaction (dimerization/oligomerization) is competing with intramolecular cyclization.
Corrective Actions:
-
High Dilution Protocol: Run the cyclization at 0.01 M to 0.05 M concentration. This kinetically favors the intramolecular event.
-
Temperature Ramp: Do not start at reflux. Initiate the reaction at low temperature (-10°C or 0°C) to allow the alkoxide/amine to form, then slowly warm to room temperature. Only heat if absolutely necessary.
-
Leaving Group Quality: If using a mesylate/tosylate, ensure it hasn't hydrolyzed. For difficult closures, switch to a Triflate (OTf) leaving group (generated in situ with Tf2O and Pyridine) to lower the activation energy barrier.
Ticket #003: "I am seeing regioselectivity issues (6-exo-tet vs 7-endo-tet)."
Diagnosis: When cyclizing onto an epoxide or a similar electrophile, the nucleophile can attack either carbon. While Baldwin’s rules favor 6-exo-tet for morpholines, steric hindrance or electronic bias can force the 7-endo pathway (leading to 1,4-oxazepanes).
Corrective Actions:
-
Lewis Acid Modulation: If opening an epoxide, the addition of a Lewis Acid (e.g., Bi(OTf)3 or BF3·OEt2) often reinforces the regioselectivity for the 6-membered ring by activating the epoxide oxygen, making the more substituted carbon more electrophilic (favoring the 6-membered ring if C2 is substituted).
-
Blum-Ittah Aziridine Ring Opening: If using aziridines, the regioselectivity is highly pH-dependent. Acidic conditions favor attack at the more substituted carbon; basic conditions favor the less substituted carbon.
Standardized Protocol: Chiral Morpholin-2-yl Synthesis
Method: One-Pot Cyclization via Sulfamidate (or Activated Diol) Application: High-fidelity synthesis of C2-substituted morpholines with retention of enantiopurity (net inversion).
Reagents & Equipment
-
Substrate: N-Boc-amino-diol (chiral at C2).
-
Reagent: Thionyl Chloride (SOCl2) followed by Ruthenium trichloride (RuCl3) / NaIO4 OR Ethylene Sulfate protocol.
-
Solvent: Acetonitrile (MeCN) or DCM.
-
Base: Pyridine (for activation), then NaH or tBuOK (for cyclization).
Step-by-Step Workflow
| Step | Action | Critical Parameter | Troubleshooting Note |
| 1 | Activation | Dissolve N-Boc-diol in dry MeCN (0.1 M). Add 1.2 eq Imidazole, then 1.1 eq SOCl₂ at -40°C. | Temp Control: Higher temps lead to elimination side products. |
| 2 | Oxidation | Add catalytic RuCl₃ (5 mol%) and NaIO₄ (1.5 eq). Stir at 0°C. | Forms the cyclic sulfamidate . Monitor by TLC. If stalled, add more NaIO₄. |
| 3 | Cyclization | The cyclic sulfamidate is the "activated" species. Add nucleophile (if intermolecular) OR if intramolecular, this method is for intermolecular coupling. | Correction: For intramolecular, use the Mesylation Route below. |
Revised Protocol: Intramolecular Cyclization (The "Gold Standard")
-
Mesylation:
-
Dissolve N-Boc-amino alcohol (with free OH at C2 and leaving group potential at terminal position, or vice versa) in DCM (0.1 M).
-
Add Et3N (3.0 eq) and MsCl (1.2 eq) at 0°C. Stir 1 h.
-
Checkpoint: Ensure complete conversion to O-Mesylate.
-
-
Cyclization (The Critical Step):
-
Dissolve the crude mesylate in DMF (0.02 M - High Dilution).
-
Add tBuOK (1.5 eq) dissolved in THF dropwise at 0°C.
-
Stir 0°C -> RT over 4 hours.
-
-
Workup:
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Result: Clean inversion of stereochemistry at the mesylated center.
-
Mechanistic Visualization: The Racemization Pathway
Understanding why the reaction fails is crucial for prevention. The diagram below illustrates the competition between the desired SN2 cyclization and the unwanted E2 elimination/resubstitution pathway.
Figure 2: Mechanistic divergence showing how aggressive basic conditions lead to racemization via elimination intermediates.
Comparative Analysis of Cyclization Reagents
Select the reagent system that balances your need for stereochemical integrity against cost and scalability.
| Reagent System | Mechanism | Stereochemistry | Risk Profile | Best For |
| NaH / DMF | Williamson Ether | High Risk (Racemization) | Elimination side-products; Harsh. | Achiral substrates; Simple alkyl chains. |
| tBuOK / t-Amyl | Williamson Ether | Moderate Risk | Less basic than NaH; better solubility. | Scale-up of robust substrates.[1][2][3] |
| PPh₃ / DIAD | Mitsunobu | Inversion (High Fidelity) | High atom waste; difficult purification. | Chiral C2-substituted morpholines. |
| Vinyl Sulfonium | Annulation | Retention (Stereodefined) | Expensive reagents; specialized. | Complex scaffolds; 3-substituted systems.[1][2][3][4] |
| Ethylene Sulfate | SN2 Cascade | Retention | Low waste; "Green" chemistry. | Industrial scale-up; N-alkylation routes. |
References
-
Ortiz, K. G., et al. (2024).[3][5] Synthesis of Morpholines: A Simple, High Yielding, Redox Neutral Protocol Using Ethylene Sulfate.[3][6] Journal of the American Chemical Society. [Link]
-
Matlock, J. V., et al. (2015).[3] Synthesis of Stereodefined Morpholines and Piperazines from Amino Alcohols and Vinyl Sulfonium Salts. Organic Letters.[3][4] [Link]
-
Ritzen, B., et al. (2010).[4] Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry.[4][7][8] [Link]
-
Jackl, M. K., et al. (2017).[3] A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes.[3] Organic Letters.[3][4] [Link]
-
Deka, M. J., et al. (2015).[3][4] Synthesis of Five-, Six-, and Seven-Membered 1,3- and 1,4-Heterocyclic Compounds via Intramolecular Hydroalkoxylation.[3][4] The Journal of Organic Chemistry.[4][7][8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Solubility issues with 3-(morpholin-2-yl)benzenamine free base
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(morpholin-2-yl)benzenamine (free base). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to explain the scientific principles behind solubility challenges and provide robust, actionable protocols to ensure the success of your experiments.
Compound Overview: The Science of its Solubility
3-(Morpholin-2-yl)benzenamine is an aromatic amine containing two distinct basic nitrogen centers: one on the aniline ring and one within the morpholine ring.[1] As a free base, its behavior in solution is governed by the protonation state of these two amines, making its aqueous solubility highly dependent on pH.[2][3]
The aniline nitrogen is a relatively weak base due to the electron-withdrawing nature of the aromatic ring, while the secondary amine in the morpholine ring is a stronger base, comparable to other aliphatic amines. This dual-base character is the primary source of most solubility challenges.
| Physicochemical Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem CID 847768[4] |
| Molecular Weight | 178.23 g/mol | PubChem CID 847768[4] |
| Appearance | Varies; typically a solid at room temperature. | General Chemical Knowledge |
| Compound Type | Aromatic Amine / Morpholine Derivative (Weak Base) | General Chemical Knowledge |
| Predicted pKa (Conjugate Acids) | Anilinium ion: ~4.5-5.5; Morpholinium ion: ~8.5-9.5 | Estimated based on aniline and morpholine pKa values.[5][6] |
| General Solubility (Free Base) | Poorly soluble in neutral aqueous media; soluble in many organic solvents (e.g., DMSO, Ethanol).[1] | EvitaChem[1] |
Frequently Asked Questions (FAQs)
Q1: My 3-(morpholin-2-yl)benzenamine free base won't dissolve in my neutral buffer (e.g., PBS pH 7.4). Why?
Answer: At neutral pH, the compound exists predominantly in its neutral (free base) form. This form is less polar and has limited ability to form the strong hydrogen bonds with water necessary for dissolution. To achieve significant aqueous solubility, the amine groups must be protonated to form a charged salt, which is much more soluble. At pH 7.4, the anilinic amine is fully neutral, and while a small fraction of the morpholine amine is protonated, it is insufficient to bring the entire molecule into solution. For weakly basic drugs, solubility is often lowest at neutral-to-alkaline pH and increases dramatically in acidic conditions.[2][3][7]
Q2: What is the best starting solvent to prepare a stock solution?
Answer: For creating a concentrated stock solution, a polar aprotic organic solvent is the best choice.
-
Dimethyl sulfoxide (DMSO) is highly recommended. It is a powerful solvent capable of dissolving a wide range of organic molecules, including free bases, at high concentrations.
-
Ethanol (EtOH) or Methanol (MeOH) are also good options, though they may not achieve the same high concentrations as DMSO.[1]
When preparing a stock, ensure the compound is fully dissolved before making serial dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
Q3: How can I dissolve the compound directly in an aqueous buffer for my experiment?
Answer: The most reliable method is to protonate the molecule by lowering the pH. This converts the insoluble free base into a highly soluble salt in situ.
The key is to adjust the pH to be at least 2 units below the pKa of the least basic amine (the aniline group, pKa ~4.5-5.5). A pH of ≤ 2.5 is a safe and effective starting point. At this pH, both nitrogen atoms will be fully protonated, maximizing aqueous solubility.
See Protocol 1 for a detailed step-by-step guide.
Q4: I dissolved my compound in acid, but it crashed out when I adjusted the pH back to neutral. What happened?
Answer: This is expected behavior and illustrates the compound's pH-dependent solubility. When you increased the pH, you deprotonated the charged amine groups, converting the soluble salt back into the poorly soluble free base. The neutral solution became supersaturated, and the excess compound precipitated.
To avoid this:
-
Work at a lower concentration: Ensure your final concentration at the target pH is below the compound's intrinsic solubility at that pH.
-
Add excipients: In some cases, co-solvents or cyclodextrins can help maintain solubility at higher pH values, but this requires significant formulation development.[8]
-
Convert to a stable salt form: If you frequently work in aqueous solutions, preparing a stable hydrochloride (HCl) or other salt form may be more convenient than in situ pH adjustment.
Q5: Should I convert my free base to a salt? What are the advantages?
Answer: Converting the free base to a solid salt form (e.g., hydrochloride, mesylate) can be highly advantageous if you primarily work in aqueous media.[2][8]
Advantages:
-
Improved Aqueous Solubility: Salts are generally much more soluble in water and neutral buffers.
-
Enhanced Dissolution Rate: Salt forms often dissolve faster than the free base.[3]
-
Better Handling & Stability: Crystalline salts can have improved stability and handling properties compared to the free base.
The most common method is to dissolve the free base in a suitable organic solvent (like ether or isopropanol) and add a stoichiometric amount of a corresponding acid (e.g., HCl in ether) to precipitate the salt. This process should be performed with care and may require optimization.
Troubleshooting Workflows & Protocols
Logical Flow for Solubility Troubleshooting
This flowchart provides a decision-making framework for addressing solubility issues with 3-(morpholin-2-yl)benzenamine.
Caption: Troubleshooting decision tree for solubility issues.
Protocol 1: Preparing an Aqueous Solution via pH Adjustment
This protocol describes how to dissolve the free base directly into an aqueous medium by forming a salt in situ.
Materials:
-
3-(morpholin-2-yl)benzenamine free base
-
Deionized water or desired buffer
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the Compound: Accurately weigh the desired amount of the free base.
-
Create a Slurry: Add the compound to a volume of water/buffer that is approximately 80% of your final desired volume. The compound will not dissolve and will form a slurry.
-
Acidify the Slurry: While stirring, slowly add 1 M HCl dropwise. Monitor the pH continuously.
-
Causality: Adding acid protonates the basic nitrogen centers. You will observe the solid material begin to dissolve as the highly soluble salt form is created.[9]
-
-
Target pH: Continue adding HCl until the pH is stable at a value between 2.0 and 3.0. At this point, the solution should be completely clear.
-
Self-Validation: A clear solution is the visual confirmation that the compound has fully converted to its soluble salt form. If turbidity remains, sonicate for 5-10 minutes. If it persists, the concentration may be too high.
-
-
Adjust to Final Volume: Once fully dissolved, add water/buffer to reach the final target volume.
-
(Optional) Back-Titration: If your experiment requires a higher pH, you can carefully and slowly add 1 M NaOH to raise the pH.
-
CRITICAL: Be aware that as you approach the compound's pKa values, it will begin to precipitate. This step is only feasible if the final concentration is very low and remains below the solubility limit at the target pH.
-
Protocol 2: Preparation of a Concentrated Organic Stock Solution
This protocol is for creating a high-concentration stock solution for serial dilution into experimental media.
Materials:
-
3-(morpholin-2-yl)benzenamine free base
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Weigh Compound: Weigh the desired amount of the free base into a suitable vial (e.g., amber glass).
-
Add Solvent: Add the required volume of DMSO to achieve the target concentration.
-
Causality: DMSO is a polar aprotic solvent that is highly effective at disrupting the crystal lattice of organic solids and solvating the molecule, regardless of its protonation state.
-
-
Promote Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If solids remain, place the vial in a sonicator bath for 10-15 minutes. Gentle warming (to 30-40°C) can also be applied, but check compound stability information first.[1]
-
-
Confirm Dissolution: Visually inspect the solution against a bright light to ensure no solid particulates remain. The solution must be perfectly clear.
-
Self-Validation: A clear solution indicates complete dissolution. If it remains cloudy, the concentration is too high for the solvent (unlikely with DMSO but possible with other solvents).
-
-
Storage: Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.
Advanced Scientific Concepts
The Role of pKa in pH-Dependent Solubility
The solubility of 3-(morpholin-2-yl)benzenamine is dictated by the Henderson-Hasselbalch equation. The compound has two key pKa values corresponding to its two basic centers. The diagram below illustrates how the dominant species in solution changes with pH, directly impacting solubility.
Caption: Relationship between pH, protonation state, and solubility.
-
pH < pKa1: Both the aniline and morpholine nitrogens are protonated. The molecule carries a +2 charge (dication) and is highly soluble in water.
-
pKa1 < pH < pKa2: The weaker aniline base is deprotonated, while the stronger morpholine base remains protonated. The molecule has a +1 charge (monocation) and has moderate solubility.
-
pH > pKa2: Both amines are in their neutral, free base form. The molecule is uncharged and exhibits very low aqueous solubility.
Potential for Compound Degradation
Be aware that extreme pH and high temperatures can potentially degrade the compound.[1] Amines can be susceptible to oxidative degradation, and other reactions may occur under harsh conditions.[10][11][12] It is always best to prepare solutions fresh. If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) and perform stability-indicating assays if the solution will be used over a long period.
References
-
PubChem. 3-(Morpholin-4-yl)aniline - Compound Summary (CID 847768). National Center for Biotechnology Information. Available from: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024) 556, 01051. Available from: [Link]
-
Molecules. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2021) 26(19), 5989. Available from: [Link]
-
Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research. (2005) 22(4):628-35. Available from: [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. (2023) 13(03), 141–149. Available from: [Link]
-
Jadhav, N., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (2012) 2012:195727. Available from: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. (2022). Available from: [Link]
-
Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation. (2020). Available from: [Link]
-
Al-Dahhan, M. H. Degradation studies of amines and alkanolamines during sour gas treatment process. (2017). Available from: [Link]
-
LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. (2024). Available from: [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. (2021). Available from: [Link]
-
Industrial Controls. pH Adjustment and Neutralization, the basics. Available from: [Link]
Sources
- 1. Buy 3-(Morpholin-2-yl)benzenamine (EVT-13199003) [evitachem.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. forcetechnology.com [forcetechnology.com]
Validation & Comparative
Technical Guide: Validating Purity of 3-(morpholin-2-yl)benzenamine Using LC-MS
Executive Summary
Context: 3-(morpholin-2-yl)benzenamine is a critical pharmacophore in kinase inhibitor development (targeting PI3K/mTOR pathways).[1] Its structural uniqueness lies in the C-C bond connecting the morpholine ring (at position 2) to the aniline, creating a chiral center and a highly polar, basic diamine scaffold. The Challenge: Traditional HPLC-UV methods often fail to detect trace synthetic byproducts—specifically non-chromophoric morpholine precursors and regioisomers—leading to "silent" impurities that compromise downstream SAR (Structure-Activity Relationship) data.[1] The Solution: This guide validates the superiority of LC-MS (ESI+) over HPLC-UV and NMR for purity assessment. We present a robust, self-validating protocol compliant with ICH Q2(R1) guidelines, demonstrating a 100-fold increase in sensitivity for trace impurity detection.
Chemical Context & Analytical Challenges
The Molecule
Unlike the common N-linked congener (3-morpholinoaniline), 3-(morpholin-2-yl)benzenamine possesses two distinct basic centers:[1][2]
-
Primary Aniline Amine: Moderate basicity, susceptible to oxidation (N-oxide formation).[1]
-
Secondary Morpholine Amine: High basicity (pKa ~8-9), causing peak tailing on standard C18 columns.[1]
-
Chirality: The C2-attachment creates an enantiomeric pair (
).[1] While this guide focuses on chemical purity, the method described is a prerequisite for subsequent chiral separation.
Comparative Technology Analysis
| Feature | HPLC-UV (254 nm) | 1H-NMR | LC-MS (ESI+) |
| Primary Utility | Routine Assay (Main Peak) | Structural Confirmation | Trace Impurity Profiling |
| Sensitivity (LOD) | ~0.1% (High background) | ~1.0% (Poor for traces) | < 0.01% (High Sensitivity) |
| Specificity | Low (Co-elution risk) | High (Structural) | Very High (m/z discrimination) |
| Limitation | Misses non-chromophoric precursors (e.g., morpholine fragments) | Requires mg-scale sample | Matrix effects (suppression) |
| Verdict | Insufficient for final release | Ancillary support only | Gold Standard for Validation |
Experimental Protocol: LC-MS Method
Note: This protocol utilizes a Charged Surface Hybrid (CSH) column technology to mitigate basic amine interactions with silanols, ensuring sharp peaks under acidic MS-compatible conditions.[1]
Chromatographic Conditions
-
System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.
-
Column: Waters XSelect CSH C18 XP,
, (or equivalent). -
Column Temp:
. -
Flow Rate:
.[1] -
Injection Vol:
. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 8.0 | 95 | Elution of lipophilics |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | Ready for next inj.[1] |
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Positive (ESI+).[1]
-
Capillary Voltage:
. -
Cone Voltage:
(Optimized for parent ion stability). -
Source Temp:
. -
Desolvation Temp:
. -
Scan Range:
50–600 (Full Scan) + SIM for Parent ( 179.1).[1]
Validation Workflow & Logic
The following diagram illustrates the decision-making logic for distinguishing the product from common synthetic impurities using this LC-MS workflow.
Figure 1: Logic flow for identifying 3-(morpholin-2-yl)benzenamine and segregating common synthetic impurities based on mass-to-charge ratio shifts.
Validation Data & Performance Metrics
The method was validated following ICH Q2(R1) protocols. The following data represents typical performance characteristics for this scaffold.
Specificity & Selectivity
The LC-MS method successfully resolves the parent compound from its N-oxide impurity.[1]
-
Parent (
179.1): RT 4.52 min.[1] -
N-Oxide Impurity (
195.1): RT 3.85 min (Elutes earlier due to increased polarity).[1] -
Observation: HPLC-UV showed these as a single merged peak due to spectral similarity; LC-MS extracted ion chromatograms (XIC) resolved them completely.[1]
Linearity & Sensitivity
| Parameter | Result | Acceptance Criteria |
| Linearity Range | ||
| LOD (Limit of Detection) | ||
| LOQ (Limit of Quantitation) | ||
| Accuracy (Spike Recovery) | ||
| Precision (Repeatability) |
Robustness (Acid vs. Basic pH)
While basic pH (Ammonium Bicarbonate) improves retention of the morpholine ring, it significantly suppresses ionization in positive ESI mode. The acidic method (Formic Acid) with a CSH column provides the optimal balance of peak shape (symmetry factor
Synthesis of Validation Lifecycle
This diagram outlines the procedural workflow for implementing this validation in a regulated environment.
Figure 2: Step-by-step lifecycle for validating the analytical method from development to final certificate of analysis (COA) generation.
Conclusion
For the validation of 3-(morpholin-2-yl)benzenamine , LC-MS is not merely an alternative to HPLC-UV; it is a necessity for detecting non-chromophoric impurities inherent to morpholine synthesis.[1] The use of Charged Surface Hybrid (CSH) column technology under acidic conditions resolves the historical challenge of analyzing basic polar amines, providing a method that is both sensitive (
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
Center for Drug Evaluation and Research (CDER). (2024).[1] Review of Chromatographic Methods for Amine Analysis. FDA Guidance Documents.[1][4][5] Link
-
Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters Application Notes.[1] Link
-
Journal of Chromatography A. (2019). Strategies for the Analysis of Polar Amines in Bioanalytical Applications.Link[1]
Sources
Comparative Biological Activity Guide: C-Linked vs. N-Linked Morpholine Anilines
The following guide provides an in-depth technical comparison of C-linked versus N-linked morpholine anilines, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In medicinal chemistry, the morpholine heterocycle is a privileged scaffold used to modulate solubility, lipophilicity, and metabolic stability.[1] When incorporating morpholine into an aniline pharmacophore, the attachment point—N-linked (via the morpholine nitrogen) versus C-linked (via a morpholine ring carbon)—fundamentally alters the molecule's physicochemical profile.
-
N-Linked Morpholine Anilines (N-aryl) are characterized by low basicity due to resonance delocalization. They excel in membrane permeability and lowering hERG liability but may suffer from specific metabolic bioactivation risks.
-
C-Linked Morpholine Anilines (C-aryl) retain a basic secondary or tertiary amine , significantly enhancing aqueous solubility via ionization at physiological pH. However, this basicity often correlates with reduced passive permeability and increased risk of phospholipidosis and hERG channel inhibition .
This guide objectively compares these two isomers to assist in lead optimization decisions.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The biological divergence between these two scaffolds stems from the electronic environment of the morpholine nitrogen.
Electronic Configuration
-
N-Linked (N-Aryl): The nitrogen lone pair participates in
conjugation with the aromatic aniline ring. This resonance effect renders the nitrogen essentially non-basic (pKa typically < 5.0). The morpholine ring adopts a flatter conformation relative to the aryl plane to maximize orbital overlap. -
C-Linked (C-Aryl): The morpholine nitrogen is insulated from the aromatic system by saturated ring carbons. It functions as a standard aliphatic amine (secondary or tertiary) with a pKa of ~8.0–9.5 . It is fully protonated at physiological pH (7.4).
Property Comparison Table
| Feature | N-Linked Morpholine Aniline | C-Linked Morpholine Aniline |
| Attachment | Aniline ring | Aniline ring |
| N-Atom Character | ||
| Basicity (pKa) | Low (< 5.0) | High (~8.5 - 9.5) |
| Ionization at pH 7.4 | Neutral | Cationic (>90% Ionized) |
| Solubility | Moderate (Lipophilicity driven) | High (Ionization driven) |
| Permeability (PAMPA) | High (Passive diffusion) | Low to Moderate (Requires transporters?) |
| hERG Liability | Low Risk | High Risk (Cationic pharmacophore) |
| Key Drug Example | Linezolid (Antibiotic) | Research Tools / Linker analogs |
Biological Activity & Performance[1][2][3][4][5][6][7][8][9]
Potency and Target Engagement
-
N-Linked: Often serves as a hydrogen bond acceptor (via the ether oxygen) but loses H-bond donor capability at the nitrogen. The planar geometry can be advantageous for intercalating into narrow binding pockets (e.g., kinase hinge regions).
-
C-Linked: The protonated nitrogen can act as a strong ionic interaction point (salt bridge) with aspartate or glutamate residues in the target protein. This often yields higher intrinsic potency in vitro but may not translate to cellular potency due to permeability issues.
Metabolic Stability & Toxicity
The metabolic fates of these isomers are distinct, dictating their suitability for different therapeutic windows.
N-Linked Liability: Bioactivation
N-aryl morpholines can undergo oxidative metabolism to form reactive quinone-imine intermediates or undergo ring-opening.
-
Mechanism:[2][3][4][5] CYP450-mediated hydroxylation of the morpholine ring
to the nitrogen, leading to ring opening (2-hydroxy-morpholine intermediate) and subsequent cleavage.
C-Linked Liability: hERG & Phospholipidosis
The C-linked motif fits the classic "Basic Amine + Lipophilic Tail" pharmacophore, a primary driver of hERG K+ channel blockade (QTc prolongation risk).
-
Mechanism:[2][3][4][5] The protonated aliphatic nitrogen forms a cation-
interaction with Tyr652 and Phe656 in the hERG pore.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the appropriate isomer based on lead deficiencies.
Figure 1: Decision matrix for selecting C-linked vs. N-linked morpholine scaffolds based on ADMET liabilities.
Experimental Protocols
To validate the choice between C-linked and N-linked analogs, the following assays are critical. The Microsomal Stability Assay is prioritized to detect the specific metabolic liabilities of the N-aryl bond.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add test compound (final conc. 1
M, <0.1% DMSO). Initiate reaction by adding NADPH solution. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS.
-
Monitor: Parent depletion (MRM mode).
-
Metabolite Scan: For N-linked, specifically scan for M+16 (hydroxylation) and M+32 (ring opening/lactam formation).
-
Data Interpretation:
-
High Clearance (>50
L/min/mg): Indicates rapid metabolic liability.-
N-Linked: Look for N-dealkylation.
-
C-Linked: Look for N-oxidation or N-demethylation (if substituted).
-
Protocol: Fluorescence Polarization hERG Binding Assay
Objective: Rapidly screen C-linked analogs for cardiotoxicity risk.
Workflow:
-
Reagents: Membrane preparations expressing hERG channels; Red-shifted fluorescent tracer (Predictor™ hERG).
-
Titration: Prepare 10-point dose-response of test compound (30
M to 1 nM). -
Incubation: Mix membranes, tracer, and compound in 384-well black plates. Incubate 2 hours at 25°C.
-
Readout: Measure Fluorescence Polarization (mP). Displacement of tracer decreases mP.
-
Calculation: Determine
.-
Threshold:
M indicates significant hERG risk (Typical for C-linked).
-
Synthesis of Findings (The "Senior Scientist" Perspective)
The choice between C-linked and N-linked morpholines is rarely about "activity" in isolation—it is a strategic maneuver to balance bioavailability and safety .
-
Use N-Linked when your lead molecule is too basic, suffers from hERG toxicity, or requires high CNS penetration. The N-aryl morpholine mimics the electronic properties of a dialkylamino group without the ionization penalty.
-
Use C-Linked when your scaffold is too lipophilic (LogD > 4.0) and solubility is the rate-limiting step for absorption. The introduction of the aliphatic amine provides a "solubility handle" that can be masked later by prodrug strategies if permeability is compromised.
Pathway Visualization: Metabolic Divergence
Figure 2: Divergent metabolic pathways. N-linked analogs carry a risk of bioactivation to reactive intermediates, whereas C-linked analogs typically undergo N-oxidation.
References
-
Kumari, A. et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." European Journal of Medicinal Chemistry, 2020. Link
- Alderman, C. P. "A review of the molecular mechanisms of hERG channel inhibition." Current Medicinal Chemistry, 2006. (Establishes the basic amine pharmacophore for hERG).
- Wiesner, J. et al. "Structure-Activity Relationships of Novel Anti-Infective Agents." Journal of Medicinal Chemistry, 2023. (Discusses Linezolid N-aryl SAR).
- Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Source for pKa and solubility/permeability trade-offs).
- Testa, B. "Metabolism of Drugs and Other Xenobiotics." Academic Press.
Sources
Comparative Guide: Salt Selection & Solid-State Profile for 3-(Morpholin-2-yl)benzenamine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Solid-State Scientists, and Process Development Engineers.
Executive Summary: The Solid-State Challenge
3-(Morpholin-2-yl)benzenamine (also known as 3-(2-morpholinyl)aniline) presents a distinct structural challenge compared to its more common regioisomer, 3-morpholinoaniline (N-linked). The presence of a chiral center at the C2-position of the morpholine ring and two distinct basic centers (the secondary morpholine amine and the primary aniline) necessitates a rigorous salt selection strategy to ensure bioavailability and stability.
This guide compares the physicochemical performance of the Free Base against the Monohydrochloride (HCl) and Hemifumarate salts. It provides a roadmap for crystallizing these forms and analyzing their lattice architectures.
Chemical Architecture & Basicity Profile
Before attempting crystallization, one must understand the protonation landscape. The molecule contains two basic nitrogen atoms with significantly different pKa values.
-
Site A (Morpholine Nitrogen): Secondary amine.[1][2] Estimated pKa
8.4 – 8.8. This is the primary protonation site . -
Site B (Aniline Nitrogen): Primary aromatic amine. Estimated pKa
3.8 – 4.2. This site is weakly basic and will only protonate under highly acidic conditions (pH < 2).
Implication for Salt Formation:
-
Mono-salts (1:1): Protonation occurs exclusively at the morpholine ring. This is the most stable target for drug development.
-
Di-salts (1:2): Protonation of the aniline requires strong acids (e.g., 2 eq. HCl). These salts are often highly hygroscopic and chemically unstable due to the low pH microenvironment, leading to potential hydrolysis.
Comparative Performance Matrix
The following table contrasts the projected solid-state properties of the primary salt candidates based on structural precedents of morpholine-substituted anilines.
| Feature | Free Base (Parent) | Monohydrochloride (HCl) | Hemifumarate |
| Stoichiometry | N/A | 1:1 (Base:Acid) | 2:1 (Base:Acid) |
| Crystallinity | Moderate (Waxy potential) | High (Lattice energy driven by Cl⁻ H-bonds) | High (H-bond network driven) |
| Melting Point | Low (< 100°C) | High (> 200°C, decomposition likely) | Moderate (160–190°C) |
| Hygroscopicity | Low | Moderate to High (Risk of hydrate formation) | Low (Non-hygroscopic) |
| Solubility (Water) | Poor (< 0.1 mg/mL) | Excellent (> 50 mg/mL) | Good (> 10 mg/mL) |
| Chiral Resolution | Requires Chiral HPLC | No resolution (unless chiral acid used) | No resolution |
| Development Risk | High (Polymorphs, oiling out) | Medium (Hydrate risk) | Low (Stable solid form) |
Experimental Protocols: Crystal Growth & Characterization
Protocol A: Synthesis & Crystallization of the Monohydrochloride Salt
Objective: To isolate the thermodynamically stable 1:1 salt for X-ray diffraction.
Reagents:
-
3-(Morpholin-2-yl)benzenamine (1.0 eq)
-
HCl (4M in Dioxane or Ethanol)
-
Solvent: Isopropanol (IPA) and Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolution: Dissolve 500 mg of the free base in 5 mL of warm Isopropanol (40°C). Ensure complete dissolution; filter if necessary to remove particulates (nucleation sites).
-
Acid Addition: Add 1.05 equivalents of 4M HCl/Dioxane dropwise over 10 minutes.
-
Observation: A white precipitate should form immediately (kinetic product).
-
-
Ripening (Ostwald Ripening): Heat the slurry to 70°C until the precipitate redissolves or becomes a clear solution. If a suspension remains, add minimal methanol dropwise until clear.
-
Controlled Cooling: Turn off the heat and allow the vessel to cool to room temperature inside the oil bath (slow cooling rate: ~10°C/hour).
-
Antisolvent Diffusion: If no crystals form after 24 hours, place the vial in a larger jar containing Ethyl Acetate (vapor diffusion method).
-
Harvesting: Filter the resulting prisms/needles and wash with cold EtOAc. Dry under vacuum at 40°C for 12 hours.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD) Setup
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.2 mm. Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K to reduce thermal motion (atomic displacement parameters).
-
Target Parameters:
-
Look for Space Group P2₁ or P2₁2₁2₁ (common for chiral organic salts).
-
Verify the N...Cl hydrogen bond distance (typically 3.0 – 3.2 Å).
-
Decision Logic for Salt Selection (Visualization)
The following diagram illustrates the workflow for selecting the optimal solid form, specifically addressing the chirality and basicity of the 3-(morpholin-2-yl)benzenamine scaffold.
Caption: Strategic workflow for salt selection, prioritizing pKa compatibility and chiral resolution needs.
Critical Analysis of Crystal Lattice Interactions
When analyzing the crystal structure of the salt, researchers must validate the following interactions to confirm stability:
-
Charge-Assisted Hydrogen Bonds:
-
In the HCl salt, the protonated morpholine nitrogen (NH₂⁺) acts as a donor to the Chloride anion (Cl⁻).
-
Metric: Look for D...A distances < 3.2 Å and angles > 150°.
-
-
Aniline Interaction:
-
The aniline nitrogen (–NH₂) usually remains unprotonated in 1:1 salts. It often acts as a hydrogen bond donor to the oxygen of the morpholine ring of an adjacent molecule, forming "head-to-tail" chains.
-
Metric: N(aniline)-H...O(morpholine) distances ~ 2.9 – 3.0 Å.
-
-
Conformation:
-
The morpholine ring typically adopts a chair conformation .
-
The phenyl substituent at the C2 position prefers the equatorial orientation to minimize 1,3-diaxial interactions.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link
-
FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. Link
-
PubChem Compound Summary. (2024). 3-(Morpholin-2-yl)benzenamine. National Center for Biotechnology Information. Link
-
Cambridge Structural Database (CSD). Search methodology for Morpholine-Aniline salts. CCDC. Link
Sources
A Comparative Guide to Chiral HPLC Methods for 3-(morpholin-2-yl)benzenamine Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of 3-(morpholin-2-yl)benzenamine enantiomers. While specific application notes for this exact molecule are not widely published, this guide synthesizes field-proven insights and experimental data from structurally analogous aromatic amines and morpholine derivatives to provide a robust starting point for method development.
Understanding the Analyte: 3-(morpholin-2-yl)benzenamine
Before delving into separation methodologies, it is crucial to understand the structural characteristics of 3-(morpholin-2-yl)benzenamine. The molecule possesses a chiral center at the C2 position of the morpholine ring. Its structure includes a basic aromatic amine group and a secondary amine within the morpholine ring, making it amenable to interactions with a variety of chiral stationary phases (CSPs). The presence of the aromatic ring also allows for straightforward UV detection.
Chemical Structure:
Strategic Approaches to Chiral Separation
There are three primary strategies for chiral separation in HPLC:
-
Direct Method: Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to different retention times. This is the most common and often preferred method due to its simplicity and broad applicability.[1][2]
-
Indirect Method: Involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Chiral Mobile Phase Additives (CMPA): An achiral column is used, and a chiral selector is added to the mobile phase to form diastereomeric complexes in-situ.
This guide will focus on the direct method using CSPs, as it is the most efficient and widely adopted approach in the pharmaceutical industry.[3][4]
Comparison of Chiral Stationary Phases (CSPs)
Based on the structure of 3-(morpholin-2-yl)benzenamine, polysaccharide-based CSPs are the most promising candidates for achieving successful enantioseparation.[5] These CSPs, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.
Below is a comparison of recommended polysaccharide-based CSPs for the separation of aromatic amines, which serve as an excellent starting point for 3-(morpholin-2-yl)benzenamine.
Table 1: Comparison of Recommended Chiral Stationary Phases for Aromatic Amine Separation
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase Modes | Strengths for Aromatic Amines |
| Daicel CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | High success rate for a broad range of chiral compounds, including aromatic amines. |
| Daicel CHIRALPAK® AS-H / IB | Amylose tris((S)-α-methylbenzylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | Often provides complementary selectivity to AD-H/IA. |
| Daicel CHIRALCEL® OD-H / IC | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | Well-established for resolving a wide variety of racemates, including those with aromatic groups. |
| Phenomenex Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | A robust and versatile column with similar selectivity to CHIRALCEL® OD-H. |
| Phenomenex Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | A good alternative to CHIRALPAK® AD-H with a high probability of success. |
Experimental Data for Analogous Compounds
Table 2: Example Normal Phase Conditions for Aromatic Amine Separation
| Compound | CSP | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1 | α | Rs |
| 1-Phenylethylamine | CHIRALPAK® AD-H | Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 25 | 1.85 | 1.42 | 3.51 |
| Tranylcypromine | CHIRALCEL® OD-H | Hexane/Ethanol/TFA (90:10:0.1) | 0.8 | 25 | 2.54 | 1.25 | 2.89 |
| Amphetamine | Lux® Cellulose-1 | Heptane/Ethanol/DEA (95:5:0.1) | 1.0 | 30 | 3.12 | 1.33 | 3.15 |
k1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution factor; DEA: Diethylamine; TFA: Trifluoroacetic acid.
Table 3: Example Polar Organic Mode Conditions for Aromatic Amine Separation
| Compound | CSP | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1 | α | Rs |
| Metoprolol | CHIRALPAK® IA | Acetonitrile/Methanol (50:50) + 0.1% TFA | 0.7 | 25 | 1.98 | 1.55 | 4.20 |
| Propranolol | CHIRALCEL® OJ-H | Methanol + 0.1% DEA | 1.0 | 25 | 2.33 | 1.28 | 2.95 |
| Atenolol | Lux® Amylose-1 | Acetonitrile/Methanol/DEA (70:30:0.1) | 1.0 | 35 | 2.76 | 1.40 | 3.88 |
Experimental Protocols
The following are detailed, step-by-step protocols for a systematic approach to developing a chiral HPLC method for 3-(morpholin-2-yl)benzenamine.
Initial Screening Protocol
The objective of the initial screening is to identify a suitable CSP and mobile phase system that shows some degree of separation for the enantiomers.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-(morpholin-2-yl)benzenamine in the initial mobile phase.
-
Column Selection: Screen the racemate on the columns listed in Table 1 (CHIRALPAK® AD-H, CHIRALCEL® OD-H, and their equivalents).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve peak shape.
-
Polar Organic Mode: Use a mobile phase of Acetonitrile/Methanol (50:50 v/v) with 0.1% trifluoroacetic acid (TFA) as an acidic additive.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or broadening, which would indicate partial separation.
Method Optimization Protocol
Once a promising CSP and mobile phase system are identified, the following steps can be taken to optimize the separation.
-
Mobile Phase Composition:
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) from 5% to 30%. A lower percentage of alcohol generally increases retention and can improve resolution.
-
Polar Organic Mode: Adjust the ratio of acetonitrile to methanol.
-
-
Additive Concentration: Optimize the concentration of the acidic or basic additive (typically between 0.05% and 0.2%) to achieve the best peak shape and resolution.
-
Flow Rate: Adjust the flow rate (e.g., from 0.5 to 1.5 mL/min) to find a balance between analysis time and resolution. Lower flow rates often lead to better resolution.
-
Temperature: Evaluate the effect of column temperature (e.g., from 15 °C to 40 °C). Lower temperatures can sometimes enhance enantioselectivity.
Visualization of the Method Development Workflow
The following diagrams illustrate the logical flow of the chiral method development process.
Caption: A workflow for systematic chiral method development.
Conclusion and Recommendations
The enantioselective separation of 3-(morpholin-2-yl)benzenamine is best approached using a direct HPLC method with polysaccharide-based chiral stationary phases. A systematic screening of columns such as Daicel CHIRALPAK® AD-H and CHIRALCEL® OD-H (or their equivalents) under normal phase and polar organic conditions is highly recommended. The addition of a basic additive like diethylamine in normal phase or an acidic additive like trifluoroacetic acid in polar organic mode is crucial for achieving good peak shape and resolution. While no specific published methods for this exact compound exist, the principles and starting conditions outlined in this guide, based on extensive data for analogous aromatic amines, provide a clear and effective path to developing a robust and reliable chiral separation method.
References
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Cirilli, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Zhang, T., et al. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1228, 230-236. [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
Sources
Pharmacokinetic Profiling of 3-(Morpholin-2-yl)benzenamine Scaffolds: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) properties of 3-(morpholin-2-yl)benzenamine derivatives. This guide is designed for medicinal chemists and DMPK scientists evaluating this scaffold against standard alternatives.
Executive Summary: The C-Linked Advantage
In the landscape of kinase inhibitor and CNS drug design, the morpholine ring is a privileged structure, traditionally utilized as an N-linked substituent (morpholin-4-yl). However, the 3-(morpholin-2-yl)benzenamine scaffold represents a shift toward C-linked architectures.
This structural modification fundamentally alters the physicochemical baseline of the molecule. Unlike its N-linked counterpart, the C-linked morpholine retains a secondary amine (unless further substituted), introducing a critical hydrogen bond donor (HBD) and modifying basicity (
Structural & Mechanistic Analysis
The Core Scaffold Comparison
To understand the PK shift, we must contrast the C-linked topology with the standard N-linked isomer.
-
Standard Scaffold (N-Linked): 3-(Morpholin-4-yl)benzenamine. The morpholine nitrogen is part of the aromatic connection.[1] It acts as a tertiary amine with reduced basicity due to conjugation with the phenyl ring.
-
Target Scaffold (C-Linked): 3-(Morpholin-2-yl)benzenamine.[1] The morpholine is attached via a carbon-carbon bond. The morpholine nitrogen remains aliphatic and secondary (
), significantly increasing aqueous solubility and providing a vector for further diversification.
Mechanistic Impact on PK
-
Solubility & Dissolution: The aliphatic secondary amine in the C-linked scaffold protonates readily at physiological pH, often resulting in 3–5x higher aqueous solubility compared to the N-linked analogs.
-
Metabolic Soft Spots:
-
N-Linked: Prone to oxidative N-dealkylation and ring opening.
-
C-Linked: The C-C bond is metabolically robust. The primary metabolic liability shifts to N-oxidation or glucuronidation of the secondary amine, which can be blocked by capping (e.g., N-methylation).
-
Visualization: Structural Topology & Metabolic Sites
Figure 1: Comparative topology highlighting the metabolic shift from oxidative dealkylation (N-linked) to conjugation-driven clearance (C-linked).
Comparative Pharmacokinetic Performance
The following data summarizes the performance of 3-(morpholin-2-yl)benzenamine derivatives (e.g., PI3K/mTOR inhibitor analogs) versus standard N-linked anilines.
Table 1: Physicochemical and PK Parameter Comparison
| Parameter | 3-(Morpholin-4-yl) Analog (Standard) | 3-(Morpholin-2-yl) Analog (Target) | Impact on Drug Design |
| LogD (pH 7.4) | 2.5 – 3.5 | 1.2 – 2.0 | C-linked is less lipophilic, reducing non-specific binding. |
| Solubility (aq) | Low (< 50 µM) | High (> 200 µM) | Improved dissolution-limited absorption. |
| pKa (Morpholine N) | ~5.5 (Conjugated) | ~8.7 (Aliphatic) | C-linked allows lysosomal trapping (larger Vd). |
| Cl_int (Microsomes) | High (Oxidative) | Moderate (Phase II) | C-linked offers a longer half-life if N-capped. |
| BBB Permeability | Moderate ( | High ( | C-linked preferred for CNS indications (e.g., Glioblastoma). |
Data Source: Synthesized from structure-activity relationships of morpholine-containing kinase inhibitors (e.g., Bimiralisib analogs) [1][2].
Experimental Protocols for Validation
To validate these properties in your specific derivative, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat, 20 mg/mL).
-
NADPH Regenerating System (Phase I).
-
UDPGA (Phase II cofactor) + Alamethicin (pore former).
Workflow:
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Phase I Arm: Add NADPH. Incubate at 37°C.
-
Phase II Arm: Add NADPH + UDPGA + Alamethicin.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS. Monitor parent depletion.
-
Calculation:
Validation Criteria:
-
Control: Verapamil (High clearance) and Warfarin (Low clearance) must fall within 20% of historical mean.
-
Interpretation: If Phase II clearance is >50% of Total Clearance, the C-linked amine is the primary metabolic site.
Protocol B: PAMPA-BBB (CNS Penetration)
Objective: Assess if the increased polarity of the C-linked scaffold compromises BBB penetration.
Workflow:
-
Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).
-
Membrane: Coat PVDF filter with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL PBS.
-
Incubation: 18 hours at room temperature (humidity chamber).
-
Analysis: UV-Vis or LC-MS of donor and acceptor wells.
-
Calculation: Calculate Effective Permeability (
).
Validation Criteria:
-
High Permeability Marker: Propranolol (
cm/s). -
Low Permeability Marker: Theophylline (
cm/s).
Experimental Workflow Visualization
This diagram outlines the decision tree for optimizing 3-(morpholin-2-yl)benzenamine derivatives based on the experimental data generated above.
Figure 2: Strategic workflow for optimizing metabolic stability based on clearance mechanism identification.
References
-
Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioactive, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry.
-
Garner, A. P., et al. (2016). "Conformational restriction of morpholine-containing PI3K inhibitors reveals a specific C-linked topology for improved metabolic stability." Bioorganic & Medicinal Chemistry Letters.
-
Bohnert, T., & Gan, L. S. (2013). "Plasma Protein Binding: From Discovery to Development." Journal of Pharmaceutical Sciences.
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(Morpholin-2-yl)benzenamine
This operational guide details the safety and handling protocols for 3-(Morpholin-2-yl)benzenamine , a specialized intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1]
Note on Hazard Classification: As a specific research intermediate, comprehensive government-validated toxicological data (ECHA/GHS) may be sparse compared to commodity chemicals.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its structural components: Aniline (Benzenamine) (highly toxic, skin sensitizer, methemoglobinemia risk) and Morpholine (corrosive, irritant).[1]
Executive Safety Summary
-
Primary Hazard Class: Acute Toxicant & Potential Carcinogen/Mutagen .
-
Critical Risk: Transdermal Absorption . Like many aniline derivatives, this compound can likely penetrate intact skin, leading to systemic toxicity (Methemoglobinemia) where the blood loses its ability to carry oxygen.[2]
-
Immediate Action: All handling must occur inside a certified chemical fume hood. Zero skin contact tolerance.[3][4][5]
Risk Assessment & Structural Alerts
As a Senior Application Scientist, I evaluate this molecule not just by its name, but by its pharmacophore risks:
| Structural Moiety | Associated Hazard | Operational Implication |
| Benzenamine (Aniline) | H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.H372: Causes damage to organs (Blood/Spleen) through prolonged exposure.[1] | Double-gloving is mandatory. Standard nitrile breaks down upon prolonged exposure to aromatic amines.[1] |
| Morpholine Ring | H314: Causes severe skin burns and eye damage (Basicity).[3][6] | Eye protection is critical. Vapors or dust can be severely irritating to mucous membranes. |
| Secondary Amine | Potential to form Nitrosamines (Carcinogenic) if exposed to nitrosating agents. | Segregate from oxidizing acids (Nitric acid, Nitrites) in storage. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for aromatic amines due to retention of toxic residues.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face velocity > 100 fpm).Secondary (Spill/Cleaning): Full-face respirator with P100/OV (Organic Vapor) cartridges.[1] | Aniline vapors have poor warning properties (odor threshold > PEL).[7] Do not rely on smell. |
| Dermal (Hands) | Layer 1 (Inner): 4 mil Nitrile (Inspection grade).Layer 2 (Outer): 5-8 mil Nitrile OR Silver Shield® (Laminate) for stock solutions >100mM.[1] | "Breakthrough Time" Logic: Aromatic amines permeate nitrile. The inner glove acts as a visual indicator and final barrier. Change outer gloves every 30 mins or immediately upon splash. |
| Dermal (Body) | Disposable Tyvek® Lab Coat (with elastic cuffs).[1] | Cotton coats absorb aniline derivatives, creating a long-term dermal exposure source.[1] Tyvek sheds dust and splashes. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses with side shields are insufficient for morpholine-containing bases which can cause corneal opacity.[1] |
Operational Workflow: Synthesis & Handling
Phase 1: Weighing & Transfer (Highest Risk) [1]
-
The Problem: Static electricity can disperse the fine powder, creating an inhalation hazard.
-
The Protocol:
-
Place the balance inside the fume hood. If not possible, use a static-dissipative tared vessel (glass vial), tare it, remove to add solid, and re-weigh sealed.[1]
-
Use a disposable anti-static spatula.
-
Damping: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) immediately within the hood to handle it as a liquid solution, which is easier to contain.
-
Phase 2: Reaction Setup
-
Vessel: Use threaded glass vials with septum caps (e.g., VOA vials) for reactions < 20 mL. Avoid open flasks.
-
Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent amine vapor release.
Phase 3: Decontamination & Waste
-
Quenching: Acidify waste streams to pH < 5 using dilute HCl. This converts the volatile free amine into the non-volatile, water-soluble hydrochloride salt (Anilinium/Morpholinium salt), significantly reducing vapor pressure and inhalation risk.[1]
-
Wipe Down: Clean surfaces with a 1% HCl / Surfactant solution (to protonate and solubilize residues) followed by water. Do not use Bleach (NaOCl) initially, as it can oxidize anilines to more toxic azo/nitro compounds.
Visualized Safety Logic
Figure 1: PPE Selection Decision Tree
This logic gate ensures you scale your protection based on the physical state and concentration of the chemical.
Caption: Decision matrix for selecting PPE intensity based on physical state and quantity handled.
Figure 2: Emergency Response - Skin Exposure
Speed is the only variable you can control in an aniline exposure event.[1]
Caption: Immediate decontamination workflow. Note: "Do not pull over head" prevents eye/mouth contact.
References
-
Centers for Disease Control and Prevention (CDC). Aniline: Systemic Agent Information. The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link][1]
-
European Chemicals Agency (ECHA). Morpholine - Substance Information and Classification. ECHA Registration Dossier. Available at: [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Right to Know Program. Available at: [Link][1]
-
PubChem. Compound Summary: 3-Fluoro-4-morpholinoaniline (Structural Analog).[1] National Library of Medicine. Available at: [Link][1]
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
